molecular formula C15H12F2O2 B5732606 2,4-difluorobenzyl phenylacetate

2,4-difluorobenzyl phenylacetate

Cat. No. B5732606
M. Wt: 262.25 g/mol
InChI Key: BOLMDXHKFYWFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluorobenzyl phenylacetate (DBPA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DBPA is a member of the phenylacetate family of compounds and is characterized by the presence of two fluorine atoms attached to the benzyl ring.

Scientific Research Applications

2,4-difluorobenzyl phenylacetate has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2,4-difluorobenzyl phenylacetate has anti-tumor properties and can induce apoptosis in cancer cells. 2,4-difluorobenzyl phenylacetate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2,4-difluorobenzyl phenylacetate has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 2,4-difluorobenzyl phenylacetate is not fully understood, but studies have suggested that it may act through multiple pathways. 2,4-difluorobenzyl phenylacetate has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2,4-difluorobenzyl phenylacetate has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, 2,4-difluorobenzyl phenylacetate has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2,4-difluorobenzyl phenylacetate has been shown to have a number of biochemical and physiological effects. Studies have shown that 2,4-difluorobenzyl phenylacetate can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the production of pro-inflammatory cytokines. Additionally, 2,4-difluorobenzyl phenylacetate has been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2,4-difluorobenzyl phenylacetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified to high purity. Additionally, 2,4-difluorobenzyl phenylacetate has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using 2,4-difluorobenzyl phenylacetate in lab experiments. 2,4-difluorobenzyl phenylacetate is a relatively new compound, and there is still much that is unknown about its mechanism of action and potential side effects. Additionally, 2,4-difluorobenzyl phenylacetate may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several future directions for research on 2,4-difluorobenzyl phenylacetate. One area of research is to further elucidate the mechanism of action of 2,4-difluorobenzyl phenylacetate and determine its specific targets in cancer cells. Additionally, further studies are needed to determine the efficacy of 2,4-difluorobenzyl phenylacetate in different types of cancer cells and in animal models. Another area of research is to investigate the potential use of 2,4-difluorobenzyl phenylacetate in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is a need for further research on the safety and toxicity of 2,4-difluorobenzyl phenylacetate in humans, which will be necessary for its potential use as a cancer treatment in the future.
Conclusion
2,4-difluorobenzyl phenylacetate (2,4-difluorobenzyl phenylacetate) is a synthetic compound that has shown promise as a potential cancer treatment. 2,4-difluorobenzyl phenylacetate has been shown to have anti-tumor properties, induce apoptosis in cancer cells, and inhibit the growth of cancer cells. Additionally, 2,4-difluorobenzyl phenylacetate has been shown to have anti-inflammatory properties and can protect against oxidative stress. While there are still many unknowns about the mechanism of action and potential side effects of 2,4-difluorobenzyl phenylacetate, further research is needed to determine its potential as a cancer treatment.

Synthesis Methods

2,4-difluorobenzyl phenylacetate can be synthesized through a multistep process that involves the reaction of 2,4-difluorobenzyl alcohol with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 2,4-difluorobenzyl phenylacetate. This synthesis method has been optimized to yield high purity and yield of 2,4-difluorobenzyl phenylacetate.

properties

IUPAC Name

(2,4-difluorophenyl)methyl 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O2/c16-13-7-6-12(14(17)9-13)10-19-15(18)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLMDXHKFYWFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Difluorophenyl)methyl 2-phenylacetate

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